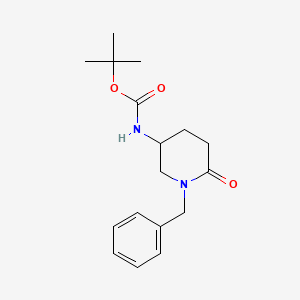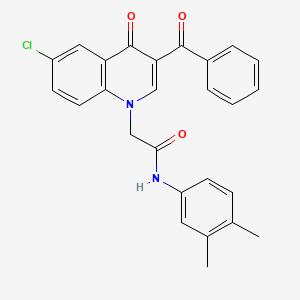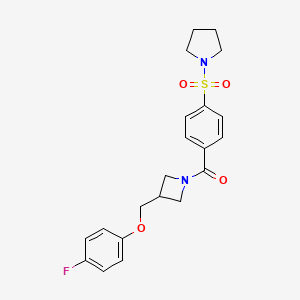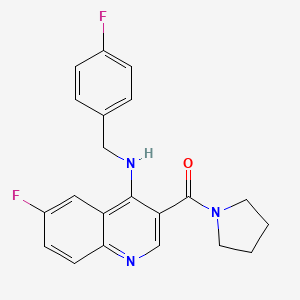
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFP or trifluoperazine, and it belongs to the class of phenothiazine derivatives. TFP has been extensively studied for its biological and pharmacological properties, making it a promising candidate for further research and development.
作用機序
The mechanism of action of TFP is not fully understood, but it is believed to involve the inhibition of dopamine and serotonin receptors in the brain. TFP is also thought to have a sedative effect on the central nervous system, which may contribute to its antipsychotic and antiemetic properties.
Biochemical and Physiological Effects
TFP has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine and serotonin receptors, the modulation of calcium channels, and the inhibition of phospholipase A2. These effects may contribute to the therapeutic properties of TFP, but they may also have unintended side effects.
実験室実験の利点と制限
TFP has several advantages for use in laboratory experiments, including its well-established pharmacological properties, its high potency, and its ability to cross the blood-brain barrier. However, TFP also has several limitations, including its potential for toxicity and its narrow therapeutic window.
将来の方向性
There are several potential future directions for research on TFP, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of TFP's potential in treating other neurological disorders, and the exploration of TFP's potential as a research tool in neurobiology and pharmacology. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential side effects.
合成法
The synthesis of TFP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing TFP is the condensation reaction between 2,2,2-trifluoroethylamine and 4-propenoyl-1-piperazinone. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a suitable solvent, such as ethanol or methanol.
科学的研究の応用
TFP has been extensively studied for its potential applications in various fields, including pharmacology, neurobiology, and chemistry. In pharmacology, TFP has been shown to exhibit antipsychotic, antiemetic, and antihistaminic properties. Additionally, TFP has been studied for its potential to treat various neurological disorders, such as schizophrenia, bipolar disorder, and anxiety.
特性
IUPAC Name |
4-prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-7(15)13-3-4-14(8(16)5-13)6-9(10,11)12/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIDCYXQUZFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)
![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)



![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)


![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)

![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)